5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
The compound (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE is a complex organic molecule featuring a triazinoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the benzyl and iodophenyl groups. Key steps include:
Formation of the Triazinoindole Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Benzylation: Introduction of the benzyl group through nucleophilic substitution reactions.
Iodophenyl Methylidene Introduction: This step involves the condensation of the iodophenyl group with the hydrazine moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The benzyl and iodophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects.
Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
(2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE: Another complex organic molecule with a benzyl group.
Uniqueness
(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: is unique due to its triazinoindole core and the presence of both benzyl and iodophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17IN6 |
---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
5-benzyl-N-[(Z)-(3-iodophenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C23H17IN6/c24-18-10-6-9-17(13-18)14-25-28-23-26-22-21(27-29-23)19-11-4-5-12-20(19)30(22)15-16-7-2-1-3-8-16/h1-14H,15H2,(H,26,28,29)/b25-14- |
InChI Key |
LGOYCLAYZZUUFG-QFEZKATASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)N/N=C\C5=CC(=CC=C5)I |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)NN=CC5=CC(=CC=C5)I |
Origin of Product |
United States |
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